N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide
Description
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide is a halogenated aromatic amide characterized by a 4-bromo-substituted phenyl ring, a 2-chlorobenzoyl group, and a 2-nitrobenzamide moiety. Its synthesis involves 2-nitroaniline as a precursor, as reported in crystallographic studies aiming to analyze structural variations and supramolecular interactions . The compound crystallizes with two independent molecules (A and B) in the asymmetric unit, a feature that influences its packing behavior and physicochemical properties .
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O4/c21-12-9-10-17(15(11-12)19(25)13-5-1-3-7-16(13)22)23-20(26)14-6-2-4-8-18(14)24(27)28/h1-11H,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWMLFUQWYTEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques ensures that the final product meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized forms of the compound with higher oxidation states.
Scientific Research Applications
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Table 1. Structural Comparison of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide with Analogues
Key Differences and Implications
Steric and Electronic Effects
- Chlorobenzoyl vs. Simpler Amides : The target compound’s 2-chlorobenzoyl group introduces steric bulk and additional electron-withdrawing effects compared to simpler analogues like compound I (lacking this group) . This may enhance thermal stability or alter binding interactions in biological systems.
- Methoxy vs.
- Halogen Positioning : In N-(4-bromophenyl)-4-chloro-2-nitrobenzamide , the 4-chloro substituent on the benzamide ring could promote halogen bonding, a feature absent in the target compound.
Crystallographic Behavior
- The target compound’s two-molecule asymmetric unit contrasts with simpler analogues (e.g., compound I), which crystallize with one molecule per unit . This dual-molecule arrangement may lead to distinct hydrogen-bonding networks (e.g., N–H···O interactions between amide and nitro groups) and altered melting points .
Biological Activity
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 494.13 g/mol. Its structure features several functional groups, including bromine, chlorine, and nitro groups, which contribute to its chemical reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the presence of chloro and bromo groups allows for electrophilic substitution reactions, enhancing its potential as a pharmacological agent .
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . This property is significant for developing new therapeutic agents aimed at treating bacterial infections. Research has shown that compounds with similar structural features often demonstrate effectiveness against a range of microbial pathogens .
2. Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . The presence of nitro and chloro groups may facilitate interactions with inflammatory pathways, potentially modulating the immune response. Studies suggest that compounds with similar functionalities can inhibit pro-inflammatory cytokines, thus reducing inflammation .
Case Study 1: Antimicrobial Activity
A study conducted on structurally related compounds demonstrated that those possessing bromine and nitro substituents showed enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in mediating this activity through reactive intermediates that disrupt bacterial cell functions .
Case Study 2: Anti-inflammatory Mechanisms
Another research project explored the anti-inflammatory mechanisms of nitrobenzamide derivatives. It was found that these compounds could inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The study concluded that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide | Contains chloro and nitro groups | Lacks bromo substituent; different reactivity profile |
| N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide | Contains bromo group | Different functional group (acetamide instead of nitro); alters biological activity |
| N-[3-Bromo-4-(trifluoromethyl)phenyl]-3-nitrobenzamide | Contains trifluoromethyl instead of chloro | Offers different electronic properties affecting reactivity |
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| 1H NMR | δ 8.21 (d, J=8.5 Hz, 1H, Ar-H) | |
| 13C NMR | δ 165.2 (C=O amide) | |
| IR | 1652 cm⁻¹ (C=O stretch) | |
| HRMS | m/z 446.9845 [M+H]+ (calc. 446.9842) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 50°C (reflux) | +15% |
| Base | Triethylamine (2.5 eq) | +20% |
| Solvent | DCM | +10% (vs. DMF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
